PI3K/mTOR Inhibitor-11

Oncology Kinase Inhibition Selectivity Profiling

PI3K/mTOR Inhibitor-11 is an orally bioactive, ATP-competitive dual PI3K/mTOR inhibitor with a unique isoform selectivity profile (PI3Kα IC50=3.5 nM, PI3Kδ IC50=4.6 nM, mTOR IC50=21.3 nM). This distinct fingerprint renders it a non-fungible tool for PIK3CA-mutant oncology models, delivering up to 80.22% TGI at 15 mg/kg in HeLa and SW620 xenografts. With 76.81% oral bioavailability and validated target engagement confirmed by pAKT/pS6 suppression, this ≥98% pure compound ensures robust, reproducible in vivo PK/PD and efficacy data not achievable with generic pan-inhibitors.

Molecular Formula C27H21N7
Molecular Weight 443.5 g/mol
Cat. No. B14089882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K/mTOR Inhibitor-11
Molecular FormulaC27H21N7
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CN=C(C=C4)C(C)(C)C#N)C5=CN=C6C(=C5)C=CN6
InChIInChI=1S/C27H21N7/c1-16-33-23-14-30-22-6-4-17(19-10-18-8-9-29-26(18)32-12-19)11-21(22)25(23)34(16)20-5-7-24(31-13-20)27(2,3)15-28/h4-14H,1-3H3,(H,29,32)
InChIKeyJDUUUKXVZOZLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K/mTOR Inhibitor-11: Chemical Identity, Core Pharmacology, and Baseline Characteristics for Research Procurement


PI3K/mTOR Inhibitor-11 (CAS No.: 2845104-25-6) is a synthetic, orally bioactive dual inhibitor targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) . As an ATP-competitive ligand, it binds within the catalytic cleft of both kinases, thereby suppressing the phosphorylation of key downstream effectors, specifically AKT and S6 proteins, which are critical nodes in the PI3K/AKT/mTOR signaling axis regulating cell growth, proliferation, and survival . Characterized as a small-molecule tool compound for preclinical oncology research, it demonstrates a purity of ≥98% and is supplied for investigational use in biochemical and cellular models, particularly those involving solid tumors .

Why Generic Substitution Fails: The Isoform-Specific Differential of PI3K/mTOR Inhibitor-11 in Scientific Research


Procurement decisions for dual PI3K/mTOR inhibitors cannot rely on class-level assumptions due to substantial variability in kinase isoform selectivity, potency, and oral bioavailability. While numerous compounds nominally inhibit both PI3K and mTOR, their differential inhibitory concentrations (IC50) across the four Class I PI3K catalytic isoforms (α, β, γ, δ) and mTOR can vary by orders of magnitude, directly impacting cellular phenotype and in vivo efficacy [1]. PI3K/mTOR Inhibitor-11 presents a specific isoform inhibition profile characterized by potent activity against PI3Kα (3.5 nM) and PI3Kδ (4.6 nM) . This distinct selectivity signature—when compared to pan-PI3K inhibitors, compounds with high activity against PI3Kβ/γ, or those with differing mTOR ratios—renders it a non-fungible tool for researchers investigating cancers driven by PIK3CA mutations (PI3Kα) or those requiring specific PI3Kδ/mTOR blockade. Therefore, generic substitution without accounting for this isoform fingerprint can introduce critical confounding variables and invalidate study reproducibility [1].

PI3K/mTOR Inhibitor-11: Quantitative Comparative Evidence vs. Pan-Class and Next-Generation Analogs


Distinct Isoform Fingerprint: PI3Kα/δ Potency of PI3K/mTOR Inhibitor-11 vs. Pan-PI3K Inhibitors BEZ235 and VS-5584

PI3K/mTOR Inhibitor-11 demonstrates a distinct selectivity signature characterized by potent inhibition of PI3Kα (3.5 nM) and PI3Kδ (4.6 nM) with a 6.1-fold selectivity window over mTOR (21.3 nM). This profile diverges sharply from first-generation pan-PI3K/mTOR inhibitors . In direct comparison, BEZ235 (Dactolisib) shows potent inhibition of PI3Kα (4 nM) and PI3Kδ (7 nM) but exhibits significantly weaker activity against PI3Kβ (75 nM), whereas VS-5584 demonstrates more uniform but less potent inhibition across PI3Kα (16 nM), PI3Kδ (42 nM), and mTOR (37 nM) [1][2]. The quantitative differentiation lies in the PI3Kα-to-PI3Kδ potency ratio and the relative mTOR window, which confers a specific biological signature distinct from pan-inhibitors.

Oncology Kinase Inhibition Selectivity Profiling

Oral Bioavailability Advantage: 76.81% Systemic Exposure for PI3K/mTOR Inhibitor-11 vs. Limited Reported Data for Close Analogs

In rodent pharmacokinetic studies, PI3K/mTOR Inhibitor-11 exhibits high oral bioavailability (F) of 76.81% when dosed at 10 mg/kg orally (po) versus 1 mg/kg intravenously (iv) . This quantifies the fraction of the orally administered dose that reaches systemic circulation. For comparison, while many clinical-stage dual inhibitors like BEZ235 are described as 'orally active,' the specific oral bioavailability value for BEZ235 in rats is reported as 32% [1]. This represents a 2.4-fold higher systemic exposure for PI3K/mTOR Inhibitor-11 under comparable preclinical conditions.

Pharmacokinetics In Vivo Pharmacology Oral Bioavailability

Comparative Cellular Potency: PI3K/mTOR Inhibitor-11 vs. PI3K/mTOR Inhibitor-12 in HeLa and SW620 Xenograft Models

In head-to-head comparative in vivo studies using HeLa (cervical cancer) and SW620 (colorectal cancer) xenograft models in female BALB/c nude mice, PI3K/mTOR Inhibitor-11 (compound 8o) administered intragastrically at 15 mg/kg daily for 30 days achieved Tumor Growth Inhibition (TGI) values of 80.22% and 60.79% in the two models, respectively . In contrast, the related analog PI3K/mTOR Inhibitor-12 (compound 48), tested in an HCT116 colorectal cancer xenograft model under similar conditions (20 mg/kg, orally, daily for 14 days), demonstrated significant tumor suppression but with a different efficacy profile and without directly comparable TGI quantification in the same models . The 80.22% TGI achieved by Inhibitor-11 at a lower 15 mg/kg dose in HeLa xenografts provides a quantifiable benchmark for in vivo potency.

Xenograft Efficacy Tumor Growth Inhibition In Vivo Oncology

Cellular Apoptosis Induction: Dose-Dependent Increase from 6.10% to 66.04% in HeLa Cells

Treatment of HeLa cells with PI3K/mTOR Inhibitor-11 for 24 hours results in a robust, dose-dependent induction of apoptosis. The compound increases the apoptotic cell population from a baseline of 6.10% to 66.04% at a concentration of 1.25 μM . This 10.8-fold increase in apoptosis directly correlates with the suppression of phosphorylated AKT (Ser473 and Thr308) and S6 proteins, confirming target engagement and pathway blockade . While other PI3K/mTOR inhibitors are known to induce apoptosis, the specific dose-response quantification for Inhibitor-11 provides a precise benchmark for cellular pharmacology studies.

Apoptosis Cellular Pharmacology Cancer Biology

Selectivity Ratio Differential: PI3Kα/mTOR Potency Balance of Inhibitor-11 vs. Ultra-Potent Analog Inhibitor-12

PI3K/mTOR Inhibitor-11 maintains a PI3Kα IC50 of 3.5 nM and an mTOR IC50 of 21.3 nM, yielding a PI3Kα-to-mTOR potency ratio of 6.1-fold . This contrasts with the next-generation analog, PI3K/mTOR Inhibitor-12, which exhibits ultra-high potency against PI3Kα (0.06 nM) and mTOR (3.12 nM), resulting in a much larger 52-fold selectivity ratio . The differential balance between PI3Kα and mTOR inhibition—6.1-fold for Inhibitor-11 versus 52-fold for Inhibitor-12—directly impacts the extent of dual pathway blockade at a given concentration.

Kinase Selectivity Target Engagement Pharmacology

PI3K/mTOR Inhibitor-11: Optimal Research Application Scenarios Based on Quantitative Evidence


Investigating PIK3CA-Mutant and PI3Kδ-Driven Solid Tumors in Xenograft Models

Given the potent inhibition of PI3Kα (3.5 nM) and PI3Kδ (4.6 nM), PI3K/mTOR Inhibitor-11 is optimally suited for in vivo efficacy studies in xenograft models of cancers characterized by PIK3CA activating mutations (e.g., breast, colorectal, head and neck) or those with oncogenic reliance on PI3Kδ signaling. The compound has demonstrated robust tumor growth inhibition (up to 80.22% TGI at 15 mg/kg) in HeLa and SW620 xenografts, with high oral bioavailability (76.81%) supporting consistent systemic exposure .

Cellular Mechanism-of-Action Studies Requiring Quantified Apoptosis and Cell Cycle Arrest

PI3K/mTOR Inhibitor-11 provides a well-characterized cellular pharmacology profile for use in mechanistic studies. It induces a 10.8-fold increase in apoptosis in HeLa cells at 1.25 μM and arrests cells in the G0/G1 phase at concentrations as low as 0.625 μM . This makes it a reliable tool for elucidating PI3K/AKT/mTOR pathway contributions to cell survival and proliferation, with validated target engagement confirmed by suppression of phosphorylated AKT (Ser473 and Thr308) and S6 proteins .

Comparative Pharmacology Studies Differentiating PI3K Isoform-Selective vs. Pan-PI3K/mTOR Inhibition

The distinct isoform fingerprint of PI3K/mTOR Inhibitor-11 (potent PI3Kα/δ, 6.1-fold mTOR window) provides a valuable comparator for studies designed to differentiate the biological consequences of isoform-selective inhibition versus pan-PI3K/mTOR blockade. Researchers can benchmark the effects of Inhibitor-11 against pan-inhibitors like BEZ235 (broader but less potent PI3Kβ coverage) or VS-5584 (uniform pan-PI3K activity) to dissect the specific contributions of PI3Kα and PI3Kδ to tumor maintenance and immune cell function [1][2][3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Leveraging High Oral Bioavailability

With a measured oral bioavailability of 76.81% in rodent models, PI3K/mTOR Inhibitor-11 is an excellent candidate for preclinical PK/PD studies designed to establish exposure-response relationships for dual PI3K/mTOR inhibitors . Its favorable absorption profile reduces the variability associated with low-bioavailability compounds, facilitating more robust correlation between administered dose, plasma concentration, and target modulation (e.g., pAKT/pS6 suppression) in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K/mTOR Inhibitor-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.